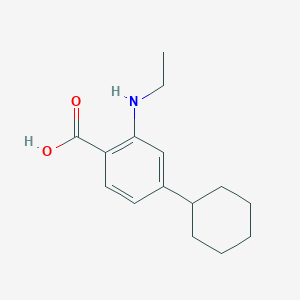

4-Cyclohexyl-2-(ethylamino)benzoic acid

Description

4-Cyclohexyl-2-(ethylamino)benzoic acid is a substituted benzoic acid derivative characterized by a cyclohexyl group at the 4-position and an ethylamino moiety at the 2-position of the aromatic ring.

Properties

CAS No. |

55377-19-0 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

4-cyclohexyl-2-(ethylamino)benzoic acid |

InChI |

InChI=1S/C15H21NO2/c1-2-16-14-10-12(8-9-13(14)15(17)18)11-6-4-3-5-7-11/h8-11,16H,2-7H2,1H3,(H,17,18) |

InChI Key |

GXJGDVPFWBTUER-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)C2CCCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2-(ethylamino)benzoic acid typically involves the following steps:

Nitration of Benzoic Acid: Benzoic acid is nitrated to introduce a nitro group at the desired position on the benzene ring.

Reduction of Nitro Group: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The amino group is then alkylated with ethyl bromide to form the ethylamino group.

Cyclohexylation: Finally, the cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl

Comparison with Similar Compounds

Key Observations :

- The ethylamino group introduces basicity and hydrogen-bonding capacity, contrasting with neutral substituents like ethoxy or ester groups in analogs .

Physicochemical Properties

Solubility and Extraction Behavior

highlights the role of substituents in organic acid extraction. Benzoic acid derivatives with lipophilic groups (e.g., cyclohexyl) likely exhibit higher distribution coefficients ($m$) in membrane-based extraction systems compared to polar analogs like acetic acid. For example:

- Benzoic acid : $m = 12.5$ (rapid extraction in <5 minutes) .

- Acetic acid : Lower $m$ due to higher water solubility, leading to slower extraction .

While direct data for 4-cyclohexyl-2-(ethylamino)benzoic acid are unavailable, its cyclohexyl group may increase $m$ relative to unsubstituted benzoic acid, while the ethylamino group could moderate solubility via hydrogen bonding.

Diffusivity and Mobility

In emulsion liquid membranes, effective diffusivity follows: benzoic acid > acetic acid > phenol . The bulky cyclohexyl group in 4-cyclohexyl-2-(ethylamino)benzoic acid may reduce diffusivity compared to benzoic acid but enhance it relative to phenolic analogs due to reduced hydrogen-bonding networks.

Crystallographic and Hydrogen-Bonding Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.